Bis(3,4-epoxycyclohexylmethyl) adipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWPHRCMMMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68924-34-5 | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051997 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-19-6 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Bis(3,4-epoxycyclohexylmethyl) Adipate: An In-Depth Technical Guide

Introduction

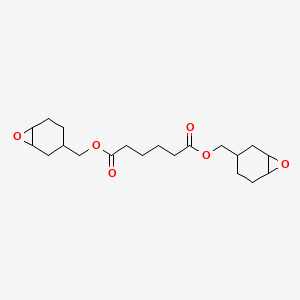

Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6) is a cycloaliphatic epoxy resin that holds a significant position in the formulation of advanced materials.[1][2][3][4] Its unique molecular architecture, featuring two epoxycyclohexyl rings linked by a flexible adipate ester chain, imparts a desirable combination of properties, including excellent weatherability, thermal stability, and low viscosity.[4] These characteristics make it an invaluable component in a wide array of applications, from coatings and adhesives to composite materials and electronic encapsulation.[2][5]

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of this compound is paramount to ensuring lot-to-lot consistency, predicting material performance, and meeting stringent quality control standards. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this versatile epoxy resin. The methodologies and data interpretation presented herein are designed to serve as a robust framework for quality assessment and research and development.

Molecular Structure and Properties

-

Molecular Formula: C₂₀H₃₀O₆[6]

-

Molecular Weight: 366.45 g/mol [6]

-

Appearance: Colorless to pale yellow liquid[2]

-

Key Structural Features: Two terminal epoxycyclohexyl groups and a central adipate ester linkage.

Caption: Generalized workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound can be divided into several key regions, each corresponding to specific protons in the molecule. The integration of these signals should be consistent with the number of protons in each environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.8 | m | 4H | -CH₂-O-C=O (Ester methylene protons) |

| ~3.2 - 3.0 | m | 4H | -CH-O-CH- (Epoxide ring protons) |

| ~2.3 | t | 4H | -C=O-CH₂- (Adipate α-methylene protons) |

| ~2.2 - 1.2 | m | 14H | Cyclohexyl and Adipate methylene protons |

-

Epoxide Protons (δ 3.0-3.2): The signals corresponding to the protons on the epoxide rings appear in this characteristic downfield region due to the deshielding effect of the oxygen atom. [7]* Ester Methylene Protons (δ 3.8-4.0): The protons of the methylene groups adjacent to the ester oxygen are shifted further downfield due to the strong electron-withdrawing effect of the carbonyl group.

-

Adipate α-Methylene Protons (δ 2.3): The protons on the carbons alpha to the ester carbonyls appear as a triplet.

-

Cyclohexyl and Adipate Methylene Protons (δ 1.2-2.2): The remaining protons of the cyclohexyl rings and the central part of the adipate chain produce a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -C =O (Ester carbonyl carbons) |

| ~68 | -C H₂-O-C=O (Ester methylene carbons) |

| ~52 | -C H-O-C H- (Epoxide ring carbons) |

| ~34 | -C=O-C H₂- (Adipate α-methylene carbons) |

| ~30 - 20 | Cyclohexyl and Adipate methylene carbons |

-

Carbonyl Carbons (δ ~173): The ester carbonyl carbons are the most deshielded and appear at the lowest field.

-

Epoxide Carbons (δ ~52): The carbons of the epoxide ring are characteristically found in this region. [7]* Ester-linked and Aliphatic Carbons: The remaining carbons of the ester and aliphatic chains appear at progressively higher fields.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the key ester and epoxide functionalities. Attenuated Total Reflectance (ATR) is a convenient sampling technique for viscous liquids like this epoxy resin, as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

-

Background Scan:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric interference.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by the strong absorptions of the ester group, with characteristic bands for the epoxide rings also being present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2860 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1450 | Medium | -CH₂- bending |

| ~1170 | Strong | C-O-C stretching (ester) |

| ~800 | Medium | C-O-C stretching (epoxide ring, symmetric) |

-

Ester Group: The most prominent feature is the very strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the adipate ester. [8][9]The strong C-O-C stretching band around 1170 cm⁻¹ further confirms the presence of the ester linkage. [9]* Epoxide Group: The symmetric stretching of the C-O-C bond in the epoxide ring gives rise to a characteristic absorption band around 800 cm⁻¹. [10]* Aliphatic C-H Bonds: The strong absorptions in the 2860-2930 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methine groups in the cyclohexyl and adipate moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For a relatively large and non-volatile molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can be added to the solution to promote the formation of protonated or sodiated adducts, respectively.

-

-

Instrument Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high mass accuracy.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS/MS Analysis: To induce fragmentation for structural elucidation, collision-induced dissociation (CID) can be performed on the isolated molecular ion.

-

Caption: Workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

-

Molecular Ion: In positive ion mode ESI-MS, this compound (MW = 366.45) is expected to be detected as its protonated molecule [M+H]⁺ at m/z 367.46 or its sodiated adduct [M+Na]⁺ at m/z 389.44. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

-

Fragmentation Pattern: While ESI is a soft ionization technique, in-source fragmentation or MS/MS analysis can provide valuable structural information. The fragmentation of cycloalkanes often involves ring-opening followed by the loss of small neutral molecules. [11]For this molecule, fragmentation is likely to be initiated at the ester linkages or the epoxide rings. Common fragmentation pathways for long-chain epoxides involve cleavage of the C-C bond of the oxirane ring. [12]Predicted fragmentation could involve the loss of one of the epoxycyclohexylmethyl groups or cleavage within the adipate chain, leading to a series of characteristic fragment ions that can be used to piece together the molecular structure.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy serves as the primary tool for unambiguous structure elucidation and the identification of isomeric impurities. IR spectroscopy offers a rapid and convenient method for confirming the presence of key functional groups, making it ideal for routine quality control. Mass spectrometry provides precise molecular weight determination and, through fragmentation analysis, offers further structural confirmation.

By employing the protocols and interpretative frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their work with this important industrial chemical.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Stanciu, I., et al. (2020). Structural study of Adipic esters by IR spectroscopy. International Journal of Research in Engineering and Science (IJRES), 8(6), 55-59.

- Stanciu, I. (2020). Study of Composition of Adipic Esters by IR Spectroscopy.

-

ResearchGate. 13C-NMR spectra of the epoxy monomers: AdaEP and CyhEP. [Link]

-

NIST. Diethyl adipate. NIST Chemistry WebBook. [Link]

- Christensen, D. H., et al. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. Journal of Raman Spectroscopy, 37(1-3), 20-26.

-

SIELC Technologies. (2018). Bis[(3,4-epoxycyclohexyl)methyl] adipate. [Link]

- Nishioka, T., et al. (1993). Cycloaliphatic epoxy monomers are the compounds which contain cyclohexene oxide structure. The molecular structure of the cycloh. Journal of the Adhesion Society of Japan, 29(10), 424-428.

- MDPI. (2018). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.

-

Hubei Gurun Technology Co.,Ltd. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Watson International Ltd. (2015). This compound CAS 3130-19-6. [Link]

-

Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Watson International Ltd. This compound CAS 3130-19-6. [Link]

-

Guarson Chemical Co., Ltd. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6. [Link]

-

ResearchGate. MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. [Link]

-

YouTube. (2020). Mass Spectrometry of Cycloalkanes. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

- RSC Publishing. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

SpectraBase. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate. [Link]

-

ResearchGate. 13C-NMR spectrum of 1,1-bis (3-methyl-4-epoxyphenyl) cyclohexane. [Link]

Sources

- 1. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. guarson.com [guarson.com]

- 5. watson-int.com [watson-int.com]

- 6. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

Thermal degradation profile of "Bis(3,4-epoxycyclohexylmethyl) adipate"

An In-depth Technical Guide to the Thermal Degradation Profile of Bis(3,4-epoxycyclohexylmethyl) Adipate

Authored by: A Senior Application Scientist

Abstract

This compound (BECA) is a cycloaliphatic epoxy resin prized for its unique combination of flexibility, excellent electrical insulation, and robust thermal stability.[1][2] This guide provides a comprehensive analysis of the thermal degradation profile of BECA, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the intrinsic molecular features governing its stability, the analytical techniques for its characterization, and the complex degradation mechanisms of its cured networks. This document is structured to provide not just data, but a causal understanding of the material's behavior under thermal stress, enabling informed decisions in its application and development.

The Molecular Architecture of this compound

The thermal behavior of BECA is fundamentally rooted in its molecular structure. It is composed of two key motifs: a flexible linear adipate ester chain that forms the backbone, and two rigid cycloaliphatic epoxy groups at the termini.[3]

-

Cycloaliphatic Epoxy Groups: Unlike common bisphenol A-based glycidyl ether epoxies, the oxirane rings in BECA are part of a cyclohexane structure. This configuration is inherently more resistant to UV degradation and exhibits higher thermal stability.[4][5] The absence of a chlorine-containing epichlorohydrin precursor in its synthesis also contributes to its superior electrical properties.[6]

-

Adipate Ester Linkage: The central adipate chain imparts significant flexibility and toughness to the cured polymer network, a desirable trait for applications requiring durability and impact resistance.[2] However, ester linkages are often the most thermally labile points in a polymer, representing potential initiation sites for degradation.

This duality of a stable ring system and a flexible, yet potentially vulnerable, linker defines the unique performance profile of BECA.

Caption: Molecular structure of this compound.

Analytical Characterization of Thermal Properties

To scientifically profile the thermal degradation of BECA, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. For BECA, TGA reveals the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures. Studies on similar cycloaliphatic epoxy resins show they typically exhibit a single-step degradation process, indicating a relatively uniform breakdown of the polymer network.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For thermosetting resins like BECA, DSC is crucial for determining the glass transition temperature (Tg) of the cured material, which signifies the transition from a rigid, glassy state to a more rubbery state.[7][8] It is also used to monitor the exothermic heat of reaction during the curing process.[9][10] For a BECA system cured with methylhexahydrophthalic anhydride (MHHPA), the glass transition temperature is approximately 133 °C.[2]

Caption: Workflow for thermal analysis of cured BECA resins.

Degradation Profile of Cured BECA Systems

The thermal stability of a BECA-based material is not solely dependent on the resin itself but is critically defined by the curing agent and the resulting three-dimensional network structure.[11][12] For cycloaliphatic epoxies, anhydride hardeners (e.g., MHHPA) and cationic curing systems are commonly employed.[2]

The degradation of the cured network at elevated temperatures is a complex free-radical process. It generally proceeds through several concurrent mechanisms:

-

Initiation at Weak Links: The degradation process is often initiated at the thermally weakest points in the network. In the case of BECA, the C-O bonds within the ester groups of the adipate chain are susceptible to scission at high temperatures.

-

Ester Pyrolysis: A common pathway for ester degradation is β-elimination, which cleaves the ester linkage to form carboxylic acid and vinyl ether end groups.[13] This reaction breaks down the polymer network, reducing molecular weight.

-

Cyclohexane Ring Opening and Fragmentation: While the cycloaliphatic rings are stable, at sufficiently high temperatures (typically >300°C), they will undergo fragmentation. This leads to the evolution of a complex mixture of gaseous products, including CO, CO₂, CH₄, and various other low-molecular-weight hydrocarbons.[14]

-

Char Formation: As degradation proceeds, aromatization reactions can occur, leading to the formation of a thermally stable carbonaceous residue (char).[15] The amount of char formed is an important indicator of the material's fire-retardant properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 3. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 4. Decomposition Of Vinyl Esters Of Cycloaliphatic Epoxy Resins: A Kinetic Study [journalijar.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

"Bis(3,4-epoxycyclohexylmethyl) adipate" molecular weight and formula

An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a cycloaliphatic epoxy resin valued for its unique combination of flexibility, durability, and performance characteristics. Tailored for researchers, material scientists, and professionals in drug development and advanced materials, this document delves into its chemical identity, synthesis, curing mechanisms, key properties, applications, and safety protocols.

Introduction: A Versatile Cycloaliphatic Epoxy Resin

This compound (CAS No. 3130-19-6) is a specialty epoxy resin distinguished by the presence of two epoxycyclohexyl groups linked by a flexible adipate ester chain. Unlike common bisphenol A-based epoxy resins, this cycloaliphatic structure imparts superior ultraviolet (UV) stability and weather resistance, making it a critical component in advanced materials subjected to harsh environmental conditions.[1][2] Its low viscosity, excellent electrical insulation properties, and good thermal stability further broaden its utility in high-performance coatings, composites, and electronics manufacturing.[1][3] This guide synthesizes field-proven insights and technical data to provide a holistic understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application. This compound is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O₆ | [4][5][6][7] |

| Molecular Weight | 366.45 g/mol | [5][6] |

| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | [4] |

| CAS Number | 3130-19-6 | [5][6][8][9] |

| Appearance | Colorless to pale yellow liquid | [9][10][11] |

| Density | 1.149 g/mL at 25 °C | [12] |

| Viscosity | 400 - 750 mPa·s at 25°C | [1][10][13] |

| Epoxy Equivalent Weight | 190 - 210 g/eq | [1][13] |

| Refractive Index | n20/D 1.493 | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis Pathway: A Conceptual Overview

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The causality behind this pathway is to first create the ester linkage and then introduce the epoxy functionalities.

Experimental Protocol: Conceptual Synthesis

-

Esterification: The process typically begins with the esterification of adipic acid with 3-cyclohexenemethanol. This reaction forms the precursor, bis(3-cyclohexenylmethyl) adipate. This choice is critical as it establishes the flexible aliphatic backbone of the final molecule.

-

Epoxidation: The double bonds within the cyclohexene rings of the precursor are then epoxidized. This is commonly achieved using a peroxy acid, such as peracetic acid. The peroxy acid selectively converts the alkenes to epoxides, yielding the final this compound product. This step is crucial for introducing the reactive sites for subsequent curing.

-

Purification: The final product is purified to remove unreacted starting materials, byproducts, and residual solvents. Techniques such as vacuum distillation or column chromatography are employed to achieve the high purity required for performance applications.

Caption: Conceptual workflow for the synthesis of this compound.

Curing Chemistry: The Mechanism of Cross-Linking

The utility of this compound stems from the reactivity of its epoxy groups, which allows for cross-linking (curing) to form a durable thermoset polymer. It is suitable for anhydride, thermal cationic, and UV-initiated cationic curing.[1]

Cationic curing is a common and efficient method. The mechanism is initiated by a strong acid (generated thermally or photochemically), which protonates the oxygen atom of the epoxy ring. This activation makes the ring susceptible to nucleophilic attack by another epoxy group. The process propagates as a chain reaction, leading to the formation of a highly cross-linked polyether network. This self-validating system ensures that once initiated, the polymerization proceeds to completion, resulting in a stable material. The flexibility of the adipate backbone is retained in the final cured polymer, imparting improved toughness compared to more rigid epoxy systems.[1]

Caption: Simplified mechanism of cationic ring-opening polymerization for epoxy resins.

Key Performance Characteristics and Applications

The molecular structure of this compound directly translates to a set of desirable properties that govern its use in various demanding applications.

-

Weather and UV Resistance: The absence of the benzene rings found in conventional epoxies gives cycloaliphatic resins superior resistance to UV degradation and weathering. This makes them ideal for high-performance coatings for automotive, aerospace, and industrial applications that require long-term outdoor durability.[1][2]

-

Excellent Electrical Insulation: The material possesses superior dielectric properties, which are critical for preventing short circuits and ensuring signal integrity in electronic components.[3] This makes it a preferred choice for potting, encapsulation, and formulating dielectrics for printed circuit boards.[3]

-

Enhanced Flexibility and Toughness: The long, linear adipate chain introduces significant flexibility into the polymer backbone.[1] This characteristic is advantageous in applications where mechanical stress and thermal cycling are concerns. It is often blended with more rigid epoxy resins to improve the toughness of the final cured product.[1]

-

Low Curing Shrinkage: Minimal shrinkage during the curing process reduces internal stress on components, which is particularly important in electronics manufacturing to prevent damage to delicate circuits and ensure the integrity of the final assembly.[1][3]

-

Good Thermal Stability: The cured resin exhibits good heat resistance, allowing components to operate reliably at elevated temperatures without material degradation.[3][9]

Caption: Mapping of key properties of this compound to its primary applications.

Analytical Methodologies

Quality control and characterization of this compound are essential for ensuring consistent performance. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[6]

Protocol: Reverse-Phase HPLC Analysis

This protocol provides a self-validating system for the separation and quantification of the compound.

-

Column Selection: A reverse-phase column, such as a C18 or a specialized Newcrom R1, is effective for separation.[6]

-

Mobile Phase Preparation: A mobile phase consisting of acetonitrile and water is typically used. A small amount of acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape.[6]

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

-

Instrumentation Setup:

-

Set the HPLC system with the selected column and mobile phase.

-

Equilibrate the system until a stable baseline is achieved.

-

Set the detector (e.g., UV or Refractive Index) to an appropriate wavelength or setting for detection.

-

-

Injection and Analysis: Inject a known volume of the prepared sample. The retention time and peak area are used for qualitative and quantitative analysis, respectively, against a calibrated standard.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[4][12] It may also cause an allergic skin reaction.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or a face shield, and a lab coat.[8][11]

-

Handling and Storage: Handle in a well-ventilated area to avoid breathing vapors.[8][11] Store in a tightly closed container in a cool, dry place away from ignition sources.[11]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][12]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[8][12]

-

Ingestion: Rinse mouth with water and call a physician or poison control center if you feel unwell.[8][12] Do not induce vomiting.[11]

-

Inhalation: Move the person to fresh air.[8]

-

Conclusion

This compound stands out as a high-performance cycloaliphatic epoxy resin. Its unique molecular architecture, which combines a flexible adipate core with reactive epoxycyclohexyl groups, delivers a superior balance of weather resistance, electrical insulation, and mechanical toughness. These properties make it an enabling material for innovation in demanding sectors such as coatings, composites, and electronics. A thorough understanding of its chemistry, performance characteristics, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential in advanced applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Bis[(3,4-epoxycyclohexyl)methyl] adipate. Retrieved from [Link]

-

Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Retrieved from [Link]

-

Guarson Chemical Co., Ltd. (n.d.). Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of this compound in Modern Materials. Retrieved from [Link]

-

Tetra. (2021, July 6). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why this compound is Crucial for Electronics Manufacturing. Retrieved from [Link]

-

Hubei Vanz Pharm Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Retrieved from [Link]

Sources

- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 6. Bis[(3,4-epoxycyclohexyl)methyl] adipate | SIELC Technologies [sielc.com]

- 7. Bis[(3,4-epoxycyclohexyl)methyl]adipate CAS 3130-19-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 10. guarson.com [guarson.com]

- 11. tetrawill.com [tetrawill.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]

Navigating the Safe Handling of Bis(3,4-epoxycyclohexylmethyl) adipate: A Technical Guide

This guide provides an in-depth examination of the health and safety considerations paramount for the handling of Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic epoxy resin. Its unique structure, containing two epoxycyclohexyl groups linked by an adipate ester, imparts desirable properties for various applications, including as a reactive diluent, an intermediate for epoxy resins, and in the formulation of coatings and adhesives.[1][2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₆ | [3][4] |

| Molecular Weight | 366.45 g/mol | [3][4] |

| Appearance | Pale yellow to colorless viscous liquid | [2][5] |

| Density | 1.149 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Boiling Point | 474.2 °C at 760 mmHg | [1][4] |

| Refractive Index | n20/D 1.493 | [4] |

This table summarizes key physicochemical data, which is critical for assessing potential hazards such as flammability and for designing appropriate storage and handling procedures.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5][6] The primary hazards are associated with skin sensitization, eye irritation, and acute oral toxicity.[3]

GHS Classification:

-

Skin Sensitization, Category 1B: May cause an allergic skin reaction.[5][6] This is a critical consideration, as repeated skin contact can lead to sensitization, where subsequent exposures, even at low levels, can trigger an allergic response.[2]

-

Eye Irritation, Category 2A: Causes serious eye irritation.[3]

-

Acute Toxicity, Oral, Category 4: Harmful if swallowed.[3]

The GHS pictograms and hazard statements provide a clear and immediate visual warning of these risks.

| Pictogram | GHS Classification | Hazard Statement |

| Skin Sensitization (Category 1B), Eye Irritation (Category 2A), Acute Toxicity, Oral (Category 4) | H317: May cause an allergic skin reactionH319: Causes serious eye irritationH302: Harmful if swallowed |

This table provides a concise summary of the GHS hazard classification, which is foundational for hazard communication and risk assessment in the workplace.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with personal protective equipment (PPE). The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety.

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls:

-

Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Standard safety glasses may not provide adequate protection from splashes.

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) may be necessary.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and incidents.

Handling:

-

Training: All personnel must be trained on the hazards and safe handling procedures for this chemical.[5][7][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Grounding: When transferring large quantities, use grounding and bonding to prevent static discharge.[5]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

-

Keep containers tightly closed when not in use.[5]

-

Store away from incompatible materials.

-

The recommended storage class is for combustible liquids.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following decision tree outlines the immediate first aid measures.

Caption: First aid decision tree for exposure incidents.

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

-

Absorb: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Clean: Clean the affected area thoroughly.

-

PPE: Wear appropriate personal protective equipment during cleanup.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Hazards from Combustion: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Toxicological and Ecological Information

While comprehensive toxicological data is not always available for all chemicals, the following information has been reported:

-

Acute Toxicity:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][5][6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

-

Ecological Information: Data on the ecological effects of this substance is limited.[6] Therefore, it is crucial to prevent its release into the environment.[5][6]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of it in drains or the environment. It should be disposed of as hazardous waste.[5][6]

Regulatory Context

The handling and communication of hazards associated with this chemical are governed by regulations such as the OSHA Hazard Communication Standard (29 CFR 1910.1200) in the United States and the CLP Regulation (EC) No 1272/2008 in Europe.[9][10][11][12][13] These regulations mandate that employers provide employees with information and training on hazardous chemicals in their work area.[7][8][11][13]

References

-

Health and Safety Authority. (n.d.). CLP Regulation (EC) No. 1272/2008. Retrieved from [Link]

-

Health and Safety Authority. (2015, April). CLP Regulation (EC) No. 1272 / 2008 on the classification, labelling and packaging of substances and mixtures. Retrieved from [Link]

-

European Agency for Safety and Health at Work. (2024, March 14). Regulation (EC) No 1272/2008 - classification, labelling and packaging of substances and mixtures (CLP). Retrieved from [Link]

-

CIRS Group. (2021, August 23). Regulation (EC) No 1272/2008 (EU CLP Regulation). Retrieved from [Link]

-

Tetra. (2021, July 6). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). Regulation (EC) No 1272/2008 of the European Parliament and of the Council of 16 December 2008 on classification, labelling and packaging of substances and mixtures. Retrieved from [Link]

-

U.S. Government Publishing Office. (2007, July 1). 29 CFR 1910.1200 Hazard communication. Retrieved from [Link]

-

Workplace Material Handling & Safety. (2022, August 30). OSHA Standard 29 CFR 1910.1200: Hazard Communication. Retrieved from [Link]

-

Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1200 -- Hazard communication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Association of Safety Professionals. (n.d.). OSHA Hazard Communication Standard (HAZCOM) 1910.1200. Retrieved from [Link]

-

GulfLINK. (n.d.). OSHA Regulations (Standards - 29 CFR) Hazard Communication. - 1910.1200. Retrieved from [Link]

-

Iccons. (2020, October 21). BIS-E Epoxy Comp. A. Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). SAFETY DATA SHEET: 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 3130-19-6. Retrieved from [Link]

-

Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 3. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tetrawill.com [tetrawill.com]

- 6. echemi.com [echemi.com]

- 7. naspweb.com [naspweb.com]

- 8. Hazard Communication. - 1910.1200 [gulflink.osd.mil]

- 9. hsa.ie [hsa.ie]

- 10. Regulation (EC) No 1272/2008 - classification, labelling and packaging of substances and mixtures (CLP) | Safety and health at work EU-OSHA [osha.europa.eu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]

- 13. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]

Literature review of "Bis(3,4-epoxycyclohexylmethyl) adipate" applications

An In-Depth Technical Guide to the Applications of Bis(3,4-epoxycyclohexylmethyl) Adipate

Abstract

This compound (BCA) is a cycloaliphatic epoxy resin distinguished by its unique combination of flexibility, durability, and resistance to environmental factors. Possessing two epoxycyclohexyl groups linked by a flexible adipate ester chain, this resin serves as a critical component in advanced materials science. Its low viscosity, excellent weatherability, superior electrical insulation properties, and good thermal stability make it an invaluable ingredient in high-performance coatings, advanced composites, electronic encapsulants, and adhesives. This guide provides a comprehensive review of BCA's physicochemical properties, curing chemistry, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in material and formulation development.

Introduction: A Profile of a High-Performance Cycloaliphatic Epoxy

This compound, CAS 3130-19-6, is a bifunctional epoxy compound that stands apart from traditional bisphenol-A (BPA) based epoxy resins.[1][2] Its core structure features a flexible aliphatic adipate backbone, which imparts significant toughness and flexibility to cured systems.[3] The terminal cycloaliphatic epoxy groups are the source of its exceptional performance characteristics, including excellent resistance to ultraviolet (UV) degradation and weathering, making it a preferred choice for outdoor and harsh environment applications.[3][4]

Unlike glycidyl ether-based epoxies, the absence of a bisphenol-A moiety in BCA's structure contributes to its superior UV stability and resistance to yellowing. Developed as part of the advancement in epoxy resin technology, it is synthesized through the esterification of adipic acid with (3,4-epoxycyclohexyl)methanol.[5] This guide will explore the causality behind its selection in various high-tech industries and provide the technical grounding necessary for its effective implementation.

Physicochemical Properties and Key Performance Metrics

The utility of BCA in any formulation is dictated by its distinct physical and chemical properties. Its low viscosity is particularly advantageous, facilitating easier processing and allowing for higher filler loading in composites and electronic encapsulants.[4] Furthermore, its high reactivity in cationic curing systems allows for rapid processing cycles.[3]

| Property | Typical Value | Significance in Application | Source(s) |

| Chemical Name | This compound | - | [6] |

| CAS Number | 3130-19-6 | - | [2] |

| Molecular Formula | C₂₀H₃₀O₆ | - | [2] |

| Molecular Weight | ~366.45 g/mol | Influences stoichiometry calculations. | [7][8] |

| Appearance | Colorless to pale yellow liquid | Ensures clarity in coatings and castings. | [5][9] |

| Epoxy Equivalent Weight (EEW) | 190 - 210 g/eq | Critical for calculating curative ratios. | [3][9][10] |

| Viscosity @ 25°C | 400 - 750 mPa·s | Low viscosity aids in processing, wetting, and impregnation. | [3][9] |

| Density @ 25°C | ~1.149 g/mL | Necessary for formulation volume calculations. | [7] |

| Flash Point | >113 °C (>230 °F) | Indicates good thermal stability during handling. | [7] |

Curing Chemistry: The Path to a Cross-Linked Network

BCA's epoxy groups undergo cross-linking to form a durable three-dimensional thermoset polymer network.[2] This transformation is typically achieved through cationic polymerization, initiated by thermal or UV radiation, or by reacting with anhydride hardeners.

Cationic Curing Mechanism

Cationic curing is a dominant method for BCA, particularly in applications requiring fast cure speeds, such as UV-curable coatings and inks. The process is initiated by a superacid generated from a photoinitiator (under UV light) or a thermal acid generator. This acid protonates an epoxy ring, creating a carbocation that propagates by reacting with other epoxy groups in a chain-growth polymerization. This mechanism is highly efficient and results in a densely cross-linked network with excellent thermal and chemical resistance.

Caption: Cationic polymerization workflow of BCA.

Anhydride Curing

For applications where a longer pot life and high-temperature performance are required, such as in composites and electrical potting, anhydride hardeners are often used. The curing reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This step-growth polymerization process typically requires elevated temperatures to proceed to completion and yields polymers with high glass transition temperatures (Tg) and excellent thermomechanical stability.

Core Applications: A Material of Choice

BCA's unique property set makes it a critical component in a wide range of demanding applications.[3]

High-Performance Coatings

BCA is a key ingredient in formulating automotive primers, industrial protective coatings, and aerospace finishes.[4][7]

-

Causality: Its cycloaliphatic structure is inherently resistant to UV radiation and oxidation, preventing the yellowing and degradation that affects BPA-based epoxies. This leads to exceptional color stability and long-term weather resistance.[3][4] The cured film also provides robust protection against chemical attack.[2]

Advanced Composites

In the composites sector, BCA is used to manufacture lightweight, high-strength materials for wind turbine blades, automotive parts, and sporting goods.[3][4]

-

Causality: The low viscosity of BCA allows for excellent impregnation of reinforcing fibers like glass and carbon, minimizing voids and maximizing mechanical strength.[4] The inherent flexibility from the adipate backbone improves the toughness and impact resistance of the final composite part, a critical feature for components subjected to dynamic loads.[3]

Electronics and Electrical Insulation

The electronics industry relies on BCA for encapsulating sensitive circuits, potting electronic assemblies, and as a raw material for electrical insulation.[3][7][11]

-

Causality: BCA provides superior dielectric properties, essential for preventing short circuits and ensuring signal integrity in compact electronic devices.[11] Its excellent thermal stability allows components to operate reliably at elevated temperatures, while its low curing shrinkage minimizes stress on delicate electronic parts during manufacturing, enhancing reliability and longevity.[11]

Reactive Diluent and Flexibilizer

BCA is often used as a modifier for other epoxy systems to tailor their properties.[5]

-

Causality: When added to more viscous resins like DGEBA, BCA significantly reduces the overall system viscosity, improving handling and processability.[3] As a reactive diluent, it becomes part of the polymer backbone, avoiding the migration issues associated with non-reactive diluents. Its long, flexible chain imparts toughness and reduces the brittleness of highly cross-linked epoxy systems.[3][5]

Experimental Protocol: Preparation and Thermal Analysis of a Cured BCA Formulation

This protocol outlines a standard laboratory procedure for curing a BCA resin with an anhydride hardener and characterizing its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Objective: To prepare a cured polymer sample from this compound and Methylhexahydrophthalic Anhydride (MHHPA) and determine its Tg.

Materials:

-

This compound (BCA), EEW ~200 g/eq

-

Methylhexahydrophthalic Anhydride (MHHPA)

-

Tertiary Amine Accelerator (e.g., Benzyldimethylamine)

-

Silicone mold

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Stoichiometric Calculation: Calculate the required amount of MHHPA based on the EEW of the BCA resin. A common starting point is a 1:0.9 epoxy-to-anhydride equivalent ratio.

-

Preheating: Gently preheat the BCA resin to 60°C to reduce its viscosity for easier mixing.

-

Mixing: In a clean container, combine the preheated BCA resin with the calculated amount of MHHPA. Mix thoroughly for 5-10 minutes until the mixture is homogeneous.

-

Accelerator Addition: Add the accelerator, typically at 0.5-1.0 part per hundred of resin (phr). Mix for another 2-3 minutes.

-

Degassing: Place the mixture in a vacuum chamber at 60°C for 10-15 minutes to remove any entrapped air bubbles.

-

Casting: Pour the degassed mixture into a pre-heated silicone mold.

-

Curing: Transfer the mold to a programmable oven and cure using a staged cycle. A typical cycle is 2 hours at 100°C followed by 3 hours at 150°C.

-

Post-Cure and Sample Preparation: Allow the sample to cool slowly to room temperature. Demold the cured polymer and prepare a small sample (5-10 mg) for DSC analysis.[12]

-

DSC Analysis: Place the sample in a DSC pan. Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to measure the Tg. The Tg is identified as the midpoint of the inflection in the heat flow curve.[13]

Caption: Workflow for BCA polymer preparation and analysis.

Safety and Handling

As with all reactive chemicals, proper handling of this compound is essential.

-

Hazards: BCA may cause an allergic skin reaction (H317) and is considered harmful if swallowed (H302).[8] It may also cause serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles or a face shield, and protective clothing to avoid skin and eye contact.[2][6]

-

Handling: Use in a well-ventilated area and avoid breathing vapors or mists.[6][14] Keep away from ignition sources and incompatible materials such as strong oxidizing agents, amines, and acids.[14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes. If ingested, rinse mouth and seek medical attention.[6]

Conclusion

This compound is a versatile and high-performance cycloaliphatic epoxy resin. Its scientifically grounded benefits—including superior weatherability, excellent electrical insulation, good thermal stability, and inherent flexibility—make it an enabling material for innovation across the coatings, composites, and electronics industries. By understanding its fundamental chemistry and performance characteristics, researchers and formulators can leverage its unique properties to develop next-generation materials that meet the most demanding performance requirements.

References

- ECHEMI. (n.d.). Bis[(3,4-epoxycyclohexyl)methyl] adipate SDS, 3130-19-6 Safety Data Sheets.

- Biosynth. (n.d.). Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of this compound in Modern Materials.

- CymitQuimica. (n.d.). CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate.

- Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why this compound is Crucial for Electronics Manufacturing.

- Echemi. (n.d.). Bis[(3,4-epoxycyclohexyl)methyl] adipate.

- Guidechem. (n.d.). Bis[(3,4-epoxycyclohexyl)methyl] adipate 3130-19-6.

- Hubei Vanz Pharm Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128).

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (2025, November 6). This compound SAFETY DATA SHEET.

- Tetra. (2021, July 6). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Safety Data Sheet.

- Guarson Chemical Co., Ltd. (n.d.). Bis (3,4-Epoxycyclohexylmethyl) Adipate | 3130-19-6.

- Watson International Ltd. (n.d.). This compound CAS 3130-19-6.

- Sigma-Aldrich. (n.d.). This compound 3130-19-6.

- Hassan, M. K., et al. (2021). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 13(21), 3789.

- Thiptong, P., et al. (2019). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Polymers, 11(9), 1529.

Sources

- 1. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 2. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]

- 10. watson-int.com [watson-int.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. tetrawill.com [tetrawill.com]

An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate: Properties, Applications, and Formulation Insights

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced materials, cycloaliphatic epoxy resins stand out for their exceptional performance characteristics, bridging the gap between conventional epoxy systems and the demanding requirements of high-technology applications. Among these, Bis(3,4-epoxycyclohexylmethyl) adipate has carved a significant niche, offering a unique combination of flexibility, durability, and superior electrical and thermal properties. This guide, intended for the discerning scientific and research community, moves beyond a cursory overview to provide a deep, mechanistic understanding of this versatile diepoxide. Herein, we dissect its chemical identity, explore the causality behind its performance through an examination of its reaction mechanisms, and provide actionable protocols for its synthesis, curing, and characterization. Our objective is to equip researchers and development professionals with the field-proven insights necessary to innovate and optimize its use in applications ranging from advanced composites and electronics to specialized coatings and adhesives.

Chemical Identity: A Comprehensive Nomenclature

This compound is a cycloaliphatic diepoxide characterized by two epoxycyclohexane rings linked by an adipate ester chain. This structure imparts a unique balance of properties, including low viscosity, high reactivity in cationic polymerization, and excellent flexibility in the cured state. Due to its widespread use in various industries, it is known by a multitude of synonyms, trade names, and chemical identifiers. A clear understanding of this nomenclature is critical for navigating technical literature and sourcing materials.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 3130-19-6[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] |

| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate[33] |

| EC Number | 221-518-5[2][6][9][11] |

| Molecular Formula | C20H30O6[1][3][7][8][10][24][31] |

| Molecular Weight | 366.45 g/mol [2][3][6][24] |

| Common Synonyms | Di(3,4-epoxycyclohexylmethyl) adipate[1][2][5][6][9][10] |

| Bis((3,4-epoxycyclohexyl)methyl)adipate[3][33][5][11] | |

| Hexanedioic acid, bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester[33][5][6][9][11] | |

| Adipic acid, diester with 7-oxabicyclo[4.1.0]heptane-3-methanol[5][6][9][10] | |

| Selected Trade Names | ERL-4299[5][31] |

| UVR-6128[15][27][31] | |

| TTA26[33][4][7][16][31] | |

| GS 6128[31] |

Physicochemical and Thermomechanical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties, both in its uncured and cured states. The long aliphatic adipate backbone provides flexibility, while the cycloaliphatic epoxy groups offer high reactivity and excellent thermal and UV resistance.

Table 2: Typical Physical and Chemical Properties of Uncured this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[15] |

| Epoxy Equivalent Weight (EEW) | 190 - 210 g/eq[15][16][29] |

| Viscosity @ 25°C | 400 - 750 mPa·s[15][16] |

| Density @ 25°C | 1.149 g/mL[2][6][9][10][20][32] |

| Refractive Index (n20/D) | 1.493[2][6][9][10][20][32] |

| Flash Point | >230 °F (>110 °C)[6][9][20] |

| Water Solubility | 2 mg/L at 20°C[20] |

Upon proper curing, this monomer transforms into a robust thermoset polymer. Its final properties are highly dependent on the curing mechanism and the specific formulation used. For instance, when cured with methylhexahydrophthalic anhydride (MHHPA), a common thermal curing agent, the resulting polymer exhibits a glass transition temperature (Tg) of approximately 133°C.[16] This indicates good thermal stability for many electronic and composite applications.

Synthesis and Manufacturing

The industrial synthesis of this compound is a two-step process. The first step involves the epoxidation of 4-vinylcyclohexene to produce 3,4-epoxycyclohexylmethanol. The second, and key, step is the esterification of adipic acid with two equivalents of 3,4-epoxycyclohexylmethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for laboratory-scale synthesis.

Materials:

-

Adipic acid

-

3,4-Epoxycyclohexylmethanol

-

Toluene (or other suitable solvent for azeotropic water removal)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer, combine adipic acid (1.0 equivalent), 3,4-epoxycyclohexylmethanol (2.1 equivalents), and toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1.0 mol%).

-

Esterification: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a sodium carbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Curing Mechanisms and Protocols

A key feature of this compound is its high reactivity towards cationic polymerization, which can be initiated by either UV light or heat. This mechanism proceeds via a ring-opening polymerization of the epoxy groups.

Cationic UV Curing

Cationic UV curing offers several advantages, including high curing speeds, low energy consumption, and the absence of oxygen inhibition.[11][21] The process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid that catalyzes the polymerization.

Caption: Cationic ring-opening polymerization of epoxy monomers.

Materials:

-

This compound

-

Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

-

Reactive diluent (optional, e.g., an oxetane)

Procedure:

-

Formulation: In a light-protected container, thoroughly mix this compound with the desired concentration of the cationic photoinitiator (typically 1-4 wt%). If a lower viscosity or faster cure speed is desired, a reactive diluent can be added at this stage.

-

Application: Apply a thin film of the formulation onto the substrate.

-

UV Exposure: Expose the film to a UV light source (e.g., a mercury vapor lamp or a 365 nm LED) with a specific intensity and dose. The required dose will depend on the photoinitiator concentration, film thickness, and desired degree of cure.

-

Post-Cure: For some applications, a post-cure bake at a moderate temperature (e.g., 80-120°C) can be beneficial to complete the polymerization ("dark cure") and enhance the final properties of the material.[11]

Thermal Curing

Thermal curing is an alternative to UV curing and is often employed for applications where UV light cannot penetrate, such as in thick sections or with filled composites. Anhydrides, like methylhexahydrophthalic anhydride (MHHPA), are common curing agents for cycloaliphatic epoxy resins.[3]

Materials:

-

This compound

-

Methylhexahydrophthalic anhydride (MHHPA)

-

Accelerator (e.g., a tertiary amine or an imidazole)

Procedure:

-

Formulation: Calculate the stoichiometric ratio of MHHPA to this compound based on their respective equivalent weights. The anhydride to epoxy ratio is typically around 0.85 to 1.0.

-

Mixing: Gently heat the this compound to reduce its viscosity (e.g., to 50-60°C). Add the MHHPA and the accelerator (typically 0.5-2.0 phr) and mix thoroughly until a homogeneous solution is obtained.

-

Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a preheated mold and cure in an oven using a staged cure cycle. A typical cycle might be:

-

100°C for 2 hours

-

150°C for 3-4 hours

-

A post-cure at a higher temperature (e.g., 180°C) for 2 hours may be used to maximize the glass transition temperature.

-

Applications in Research and Industry

The unique properties of this compound make it a valuable material in a variety of high-performance applications.

-

Electronics: Its excellent dielectric properties, low shrinkage, and high thermal stability are crucial for encapsulating sensitive electronic components, potting, and as a resin for printed circuit boards.[2]

-

Composites: It serves as a matrix resin for advanced composites, particularly where good weather resistance and electrical insulation are required.[16] Its low viscosity aids in fiber impregnation.

-

Coatings and Inks: In UV-curable coatings and inks, it provides excellent adhesion, chemical resistance, and flexibility.[18]

-

Adhesives: As a component in structural adhesives, it contributes to good toughness and durability.

Analytical and Quality Control Methods

Ensuring the quality and consistency of both the uncured resin and the cured polymer is essential. Several analytical techniques are employed for this purpose.

Determination of Epoxy Equivalent Weight (EEW)

The EEW is a critical parameter for formulating curable systems. The most common method is titration.

This method is based on the reaction of hydrogen bromide with the epoxy group.[17]

Reagents:

-

0.1 N Perchloric acid in acetic acid

-

Tetraethylammonium bromide solution in acetic acid

-

Crystal violet indicator

Procedure:

-

Sample Preparation: Accurately weigh a sample of the epoxy resin into a flask.

-

Dissolution: Dissolve the sample in a suitable solvent like chloroform or chlorobenzene.

-

Reagent Addition: Add the tetraethylammonium bromide solution.

-

Titration: Add a few drops of the crystal violet indicator and titrate with the 0.1 N perchloric acid solution. The endpoint is indicated by a color change from violet to green.

-

Blank Titration: Perform a blank titration without the epoxy resin sample.

-

Calculation: The EEW is calculated based on the difference in the titrant volume between the sample and the blank.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for both confirming the chemical structure of the uncured resin and for monitoring the curing process. The disappearance of the characteristic epoxy ring absorbance band (around 915 cm⁻¹) can be used to quantitatively determine the extent of cure.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the detailed chemical structure of the molecule.[8][14]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to study the curing kinetics, determine the heat of reaction, and measure the glass transition temperature (Tg) of the cured material.[19][34][35]

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature of the cured polymer.[33][6]

Safety, Handling, and Environmental Profile

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Health Hazards: It may cause an allergic skin reaction and serious eye irritation.[4][9] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Ensure adequate ventilation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

-

Environmental Fate: Some sources suggest good biodegradability, which is attributed to the presence of the ester linkage that can be susceptible to hydrolysis.[1][24] However, for a comprehensive environmental impact assessment, further studies on its ecotoxicity and persistence are recommended. Recent research has focused on developing degradable cycloaliphatic epoxy resins to improve the recyclability of thermoset composites.[4][7][9]

Conclusion

This compound is a high-performance cycloaliphatic epoxy resin with a unique and advantageous property profile. Its low viscosity, high reactivity in cationic curing, and the flexibility it imparts to cured systems make it an enabling material for innovation in electronics, composites, coatings, and adhesives. A thorough understanding of its chemical nature, curing mechanisms, and analytical characterization, as detailed in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of next-generation materials.

References

-

Pharmaffiliates. (n.d.). Bis((3,4-epoxycyclohexyl)methyl)adipate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate. Retrieved from [Link]

-

Guarson Chemical Co., Ltd. (n.d.). Bis (3,4-Epoxycyclohexylmethyl) Adipate. Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). This compound CAS 3130-19-6. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Bis[(3,4-epoxycyclohexyl)methyl] adipate. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 3130-19-6. Retrieved from [Link]

-

Hubei Vanz Pharm Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Retrieved from [Link]

-

Tetra. (n.d.). TTA26: Bis (3,4-Epoxycyclohexylmethyl) Adipate Cas 3130-19-6. Retrieved from [Link]

-

Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. (n.d.). e-Polymers. Retrieved from [Link]

-

Tetra. (n.d.). The application of cycloaliphatic epoxy resin in hybrid UV curing systems. Retrieved from [Link]

-

Thermal curing behavior of the epoxy and curing agent compositions. (n.d.). ResearchGate. Retrieved from [Link]

-

The curing kinetic analysis of epoxy based on FT-IR. (n.d.). Atlantis Press. Retrieved from [Link]

-

Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Sangermano, M., & Razza, N. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 13(1), 4. [Link]

-

JM Science. (2019, April 5). Epoxy equivalent determination of epoxy resins. Retrieved from [Link]

-

Frontera, F., et al. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Chemistry. Retrieved from [Link]

-

Texas Department of Transportation. (n.d.). DETERMINING EPOXIDE EQUIVALENT AND AMINE VALUE OF RESINS. Retrieved from [Link]

- Google Patents. (n.d.). CN102507574A - Method for detecting epoxy equivalent weight.

-

JM Science. (2023, June 22). Epoxy equivalent determination of epoxy resins | Autotitrator COM-A19. Retrieved from [Link]

-

Hubei Vanz Pharm Co., Ltd. (n.d.). bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128). Retrieved from [Link]

-

Tetra. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 3130-19-6. Retrieved from [Link]

-

Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride. (n.d.). Online University of Chemical Industry. Retrieved from [Link]

-

Guarson Chemical Co., Ltd. (n.d.). Bis (3,4-Epoxycyclohexylmethyl) Adipate. Retrieved from [Link]

-

Dielectric Properties of Epoxy Resins at Different Extents of Cure at 2.45 GHz. (n.d.). Michigan State University. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from [Link]

-

EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. Retrieved from [Link]